2-(Thiophen-3-yl)-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-thiophen-3-yl-5-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3S2/c19-18(20,21)14-4-1-5-15(9-14)29(25,26)24-7-2-3-12(10-24)16-22-23-17(27-16)13-6-8-28-11-13/h1,4-6,8-9,11-12H,2-3,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFRTIRNZWSZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=NN=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Thiophen-3-yl)-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article compiles relevant research findings, including data tables and case studies that highlight the biological activity of this compound.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This structure incorporates a thiophene ring, a trifluoromethyl group, and a piperidine moiety linked through an oxadiazole core. The unique combination of these functional groups is believed to contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Many derivatives show antibacterial and antifungal properties. For instance, studies have demonstrated that oxadiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi .
- Anticancer Properties : Some oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. Notably, compounds with similar structures have been reported to induce apoptosis in cancer cell lines such as MCF-7 and A549 .
- Anti-inflammatory Effects : The anti-inflammatory potential of oxadiazoles has been explored, with some derivatives demonstrating significant activity in reducing inflammation markers in vitro .
1. Antimicrobial Efficacy
A study by Dhumal et al. (2016) investigated a series of 1,3,4-oxadiazole derivatives for their antitubercular activity. The most active compounds exhibited strong inhibition against Mycobacterium bovis BCG, suggesting that modifications to the oxadiazole core can enhance antimicrobial efficacy .
| Compound | Activity | Reference |
|---|---|---|
| 8a | Strongly inhibited M. bovis | Dhumal et al., 2016 |
| 17a | Effective against S. aureus | Desai et al., 2016 |
2. Anticancer Activity
In a comparative study involving various oxadiazole derivatives, compounds were tested against human leukemia cell lines (CEM-13 and U-937). Some derivatives showed IC50 values lower than doxorubicin, indicating their potential as anticancer agents.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5a | MCF-7 | 0.12 | MDPI, 2020 |
| 6a | A549 | 0.15 | MDPI, 2020 |
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, docking studies have indicated that the presence of the trifluoromethyl group enhances lipophilicity and binding affinity to target proteins. This suggests a potential pathway for drug development focusing on receptor-ligand interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Oxadiazoles
The following table summarizes key structural and functional differences between the target compound and related 1,3,4-oxadiazole derivatives:
Key Observations:
- Substituent Effects: The target compound’s trifluoromethylphenyl sulfonyl group enhances lipophilicity and metabolic stability compared to the 4-chlorophenyl propan-3-one group in Husain et al.’s anti-inflammatory derivatives .
- Heterocyclic Hybrids: Hybridization with thiadiazole or triazole cores (e.g., ) improves antibacterial activity but may reduce selectivity due to increased molecular complexity .
Comparison with Thiophen-Containing Analogues
Thiophen substituents are critical for π-π interactions in drug-receptor binding. The position of thiophen substitution (2-yl vs. 3-yl) alters electronic properties:
Key Observations:
Role of Sulfonyl and Trifluoromethyl Groups
The trifluoromethylphenyl sulfonyl moiety is a distinguishing feature of the target compound. Comparisons with sulfonamide-containing analogues:
Key Observations:
- Sulfonyl Groups: The sulfonyl group in the target compound may improve binding affinity to enzymes or receptors, similar to sildenafil analogues .
- Trifluoromethyl Effect: The CF3 group increases electronegativity and resistance to oxidative metabolism, a feature absent in non-fluorinated thiadiazoles .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 2-(thiophen-3-yl)-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole?
- Methodology :
- Use phosphorus oxychloride (POCl₃) as a cyclizing agent for 1,3,4-oxadiazole formation, a method validated for analogous oxadiazole derivatives .
- Employ microwave-assisted synthesis to reduce reaction time and improve purity, as demonstrated for thiophene-containing oxadiazoles .
- Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography using ethyl acetate/hexane gradients.
- Key Parameters :
- Solvent choice (e.g., ethanol or DMF for solubility of sulfonylpiperidine intermediates).
- Temperature control during sulfonylation (40–60°C to avoid decomposition).
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹³C). Compare with spectra of similar oxadiazoles .
- FT-IR : Validate sulfonyl (S=O stretching at 1150–1300 cm⁻¹) and oxadiazole (C=N at 1600–1650 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
Q. How can researchers screen for preliminary biological activity?
- Methodology :
- Use PARP inhibition assays (via ELISA or fluorescence polarization), given the oxadiazole moiety’s role in targeting enzyme active sites .
- Conduct molecular docking (AutoDock Vina) to predict binding affinity with targets like kinases or proteases, leveraging the sulfonylpiperidine group’s conformational flexibility .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., NMR vs. XRD structural predictions)?
- Methodology :
- Perform DFT calculations (Gaussian 09) to optimize geometry and simulate NMR/IR spectra. Compare with experimental data to identify discrepancies .
- Use SHELX for XRD refinement to resolve ambiguities in piperidine ring conformation or sulfonyl group orientation .
Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?
- Methodology :
- Modify the piperidine-3-sulfonyl group to alter steric/electronic profiles (e.g., replace trifluoromethyl with nitro or methoxy groups) and test inhibitory potency .
- Use Free-Wilson analysis to quantify contributions of thiophene and oxadiazole moieties to biological activity .
- Data Table : Example SAR for analogs (hypothetical):
| Substituent on Piperidine | IC₅₀ (PARP Inhibition, nM) | Selectivity (vs. Trypsin) |
|---|---|---|
| -CF₃ (Parent Compound) | 12.3 ± 1.2 | >100-fold |
| -NO₂ | 8.7 ± 0.9 | 50-fold |
| -OCH₃ | 25.4 ± 2.1 | >200-fold |
Q. How can researchers address low solubility in pharmacokinetic studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
